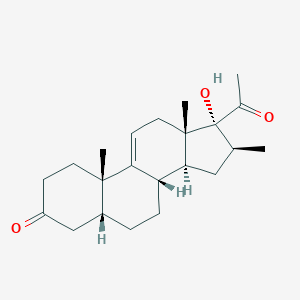

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

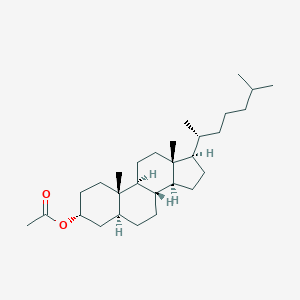

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione, also known as 17α-Methyltestosterone, is a synthetic androgen that is used to treat hypogonadism and delayed puberty in males. It is also used in the treatment of breast cancer in women and in veterinary medicine to promote weight gain and improve muscle growth in livestock.

Mécanisme D'action

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone works by binding to androgen receptors in the body, which are found in various tissues, including the muscles, bones, and reproductive organs. Once bound, it activates the androgen receptor, leading to the activation of various signaling pathways that regulate gene expression and protein synthesis.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone are well documented. It promotes the development of male sexual characteristics, such as increased muscle mass, body hair growth, and deepening of the voice. It also stimulates the production of red blood cells and increases bone density.

Avantages Et Limitations Des Expériences En Laboratoire

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone is a useful tool for researchers studying the effects of androgens on the body. It has been used in a variety of in vitro and in vivo experiments to investigate its effects on gene expression, protein synthesis, and cell signaling pathways. However, its use is limited by its potential for toxicity and its effects on other physiological systems, such as the liver and cardiovascular system.

Orientations Futures

There are several areas of research that could be explored in relation to 17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone. These include:

1. Investigating its potential as a treatment for muscle wasting and other conditions associated with aging.

2. Studying its effects on cognitive function and mood in both males and females.

3. Exploring its potential as a treatment for breast cancer and other hormone-sensitive cancers.

4. Investigating its effects on the immune system and its potential as an immunomodulatory agent.

5. Developing new synthetic androgens that are more selective in their effects and have fewer side effects.

Conclusion

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone is a synthetic androgen that has been extensively studied for its effects on the human body. It has a wide range of potential applications in medicine and veterinary science, but its use is limited by its potential for toxicity and its effects on other physiological systems. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Méthodes De Synthèse

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone is synthesized from progesterone, a natural hormone found in the human body. The synthesis involves several steps, including oxidation, reduction, and alkylation. The final product is a white crystalline powder that is soluble in ethanol and acetone.

Applications De Recherche Scientifique

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone has been extensively studied for its effects on the human body. It has been used in clinical trials to investigate its potential as a treatment for various conditions, including male infertility, osteoporosis, and muscle wasting. It has also been studied for its effects on cognitive function, mood, and behavior.

Propriétés

Numéro CAS |

13656-78-5 |

|---|---|

Nom du produit |

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione |

Formule moléculaire |

C22H32O3 |

Poids moléculaire |

344.5 g/mol |

Nom IUPAC |

(5R,8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h8,13,15,17,19,25H,5-7,9-12H2,1-4H3/t13-,15+,17+,19-,20-,21-,22-/m0/s1 |

Clé InChI |

SYVXMCCIFBTGFR-RJZNOWKXSA-N |

SMILES isomérique |

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]4CC(=O)CC[C@@]4(C3=CC[C@@]2([C@]1(C(=O)C)O)C)C |

SMILES |

CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)C)O)C)C |

SMILES canonique |

CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)C)O)C)C |

Autres numéros CAS |

13656-78-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)